(S)-(+)-2-Phenylpropionic acid

Beschreibung

Overview of 2-Arylpropionic Acids and Chiral Significance

The 2-arylpropionic acids, often referred to as "profens," are a class of carboxylic acids that have garnered significant attention due to their therapeutic applications. wikipedia.org Their chemical structure is characterized by a propionic acid moiety attached to an aromatic ring.

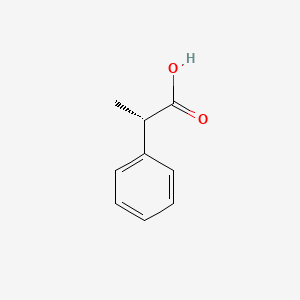

(S)-(+)-2-Phenylpropionic acid is classified as a chiral carboxylic acid. Its chirality arises from the presence of a stereocenter at the second carbon (the α-carbon) of the propionic acid chain, which is bonded to four different groups: a hydrogen atom, a methyl group, a carboxyl group, and a phenyl group. wikipedia.org This arrangement means the molecule is non-superimposable on its mirror image, the (R)-(-)-enantiomer, leading to two distinct stereoisomers. semanticscholar.org

| Property | Description |

| IUPAC Name | (S)-2-phenylpropanoic acid |

| Molecular Formula | C9H10O2 |

| Chiral Center | α-carbon of the propionate (B1217596) moiety |

| Functional Groups | Carboxylic Acid, Phenyl Group |

A table summarizing the key chemical properties of this compound.

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in biological systems. numberanalytics.com Enzymes, receptors, and other biological targets are themselves chiral, meaning they can differentiate between the enantiomers of a chiral drug. libretexts.orgslideshare.net This stereospecificity often results in one enantiomer of a drug being pharmacologically active (the eutomer) while the other may be less active, inactive, or even contribute to undesirable effects (the distomer). slideshare.netmgscience.ac.in The interaction between a chiral molecule and a biological receptor is often likened to a hand fitting into a glove; a right hand will not fit properly into a left-handed glove. libretexts.org For the 2-arylpropionic acids, the biological activity, such as the inhibition of prostaglandin (B15479496) synthesis, resides almost exclusively in the S(+)-isomers. nih.govresearchgate.net

The 2-arylpropionic acid structure is the foundational core of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.org Well-known drugs such as Ibuprofen (B1674241) and Naproxen are derivatives of 2-arylpropionic acid. nih.govfrontiersin.org

Ibuprofen is chemically known as 2-(4-isobutylphenyl)propionic acid. viamedica.pl It is typically sold as a racemic mixture, containing both the (S) and (R) enantiomers. wikipedia.orgntu.edu.sg In the body, a metabolic process known as chiral inversion can convert the less active (R)-ibuprofen into the more active (S)-ibuprofen. nih.govwikipedia.org

Naproxen is almost exclusively marketed as the single (S)-enantiomer, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid.

The anti-inflammatory effects of these drugs are primarily attributed to the (S)-enantiomer, which is a more potent inhibitor of cyclooxygenase (COX) enzymes. nih.govwikipedia.orgresearchgate.net

| NSAID | Chemical Name | Stereochemistry in Marketed Product |

| Ibuprofen | 2-(4-isobutylphenyl)propionic acid | Racemic Mixture ((R) and (S)) |

| Naproxen | (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid | Single Enantiomer ((S)) |

| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | Racemic Mixture ((R) and (S)) |

| Flurbiprofen | 2-(2-fluorobiphenyl-4-yl)propanoic acid | Racemic Mixture ((R) and (S)) |

A table comparing the stereochemical nature of common profen NSAIDs.

Historical Context of Research on this compound

Research into 2-arylpropionic acids gained significant momentum with the discovery of ibuprofen in the 1960s. wikipedia.org this compound itself, also known as Hydratropic acid, has served as a fundamental model compound for studying the mechanisms of action and metabolism of the entire profen class. nih.gov Early research focused on understanding the stereoselective metabolism, particularly the unique unidirectional chiral inversion of the (R)- to the (S)-enantiomer observed for many profens. nih.govwiley.com This inversion process is believed to proceed through the formation of acyl-coenzyme A (CoA) thioesters. nih.govnih.govacs.org The US Food and Drug Administration (FDA) issued a statement in 1992 emphasizing the importance of understanding the properties of individual enantiomers in chiral drugs, which further spurred research in this area. ptfarm.pl

Scope and Objectives of Current Research Directions

Contemporary research on this compound and related compounds continues to evolve. Key areas of investigation include:

Asymmetric Synthesis and Chiral Resolution: Developing more efficient and environmentally friendly methods, often using biocatalysis with enzymes like lipases, to produce single-enantiomer profens. frontiersin.orgptfarm.plingentaconnect.com This is driven by the desire to create more potent drugs with fewer side effects.

Chiral Stationary Phases for Chromatography: Using this compound as a chiral ligand grafted onto materials like metal-organic frameworks (MOFs) to create stationary phases for high-performance liquid chromatography (HPLC). semanticscholar.orgmdpi.com These materials are used to separate the enantiomers of other chiral compounds. researchgate.net

New Therapeutic Applications: Investigating the potential of profen derivatives, including those derived from this compound, for applications beyond inflammation, such as in cancer treatment. nih.gov

Mechanistic Studies: Further elucidating the precise biochemical pathways of chiral inversion and metabolism to better understand the pharmacological and toxicological profiles of these drugs. wikipedia.orgacs.org Recent studies have explored creating new chiral 2-aryl-2-fluoropropanoic acids, using 2-phenylpropionic acid as a structural analogue for comparison in reaction development. mdpi.com

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGCWEMNNLXISK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-24-3 | |

| Record name | (+)-2-Phenylpropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-Hydratropic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPROPIONIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988109NFBC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Enantioselective Preparation

Strategies for the Synthesis of 2-Phenylpropionic Acid

A variety of synthetic strategies have been developed for the preparation of 2-phenylpropionic acid and its derivatives. orgsyn.orgorgsyn.org These methods range from classical chemical transformations to more modern catalytic approaches.

One of the established methods for synthesizing 2-arylpropionic acids involves the indirect methylation of the corresponding arylacetic acid derivatives. orgsyn.orgorgsyn.orgunive.itgoogle.comgoogleapis.com This approach typically involves the protection of the carboxylic acid group, followed by methylation of the α-carbon and subsequent deprotection. While effective, this multi-step process can sometimes be less efficient than more direct methods. orgsyn.orgorgsyn.org

Research has explored various chiral ligands to improve the enantioselectivity of this reaction. For example, new chiral thioureas have been investigated as ligands for the rhodium(I)-catalyzed asymmetric hydroformylation of styrene (B11656), achieving an asymmetric induction of up to 40%. researchgate.net Another study reported enantioselectivities up to 64% using stable hydridorhodium diphosphite dicarbonyl catalysts. lookchem.com

Table 1: Asymmetric Hydroformylation of Styrene to (R)-2-Phenylpropanoic Acid nih.gov

| Substrate | Product | Overall Yield (%) | Enantiomeric Excess (ee, %) |

| Styrene | (R)-2-phenylpropanoic acid | 89 | 72-73 |

The rearrangement of α-bromoalkyl aryl ketals is another synthetic pathway to 2-arylpropionic acids. orgsyn.orgorgsyn.org This method involves the 1,2-aryl shift in an α-bromo ketal intermediate, leading to the formation of the desired propionic acid structure.

Direct methylation of arylacetic acid derivatives using dimethyl carbonate (DMC) is an economically and synthetically attractive one-pot method. orgsyn.orgorgsyn.org This approach avoids the low selectivity often observed with other methylating agents, which can lead to significant amounts of dimethylated byproducts. orgsyn.orgorgsyn.orgresearchgate.net When using DMC, the methylation of CH2-acidic compounds can achieve up to 99% selectivity for the monomethylated product, even at complete conversion, although it requires high reaction temperatures (above 180°C). orgsyn.orgorgsyn.org

The process involves heating a mixture of the arylacetonitrile or methyl arylacetate with a large excess of DMC and potassium carbonate in an autoclave. orgsyn.orgorgsyn.orgunive.it For example, reacting phenylacetonitrile (B145931) with DMC and K2CO3 at 180°C for 18 hours, followed by hydrolysis of the resulting 2-phenylpropionitrile, yields 2-phenylpropionic acid. orgsyn.org This method has been successfully applied to a range of arylacetonitriles and methyl arylacetates. orgsyn.orgorgsyn.org

Table 2: Monomethylation of Arylacetonitriles and Methyl Arylacetates with Dimethyl Carbonate orgsyn.org

| Substrate | Reaction Time (hr) | Reaction Temperature (°C) | Conversion (%) |

| Phenylacetonitrile | 18 | 180 | >99 |

| p-Methylphenylacetonitrile | 18 | 180 | >99 |

| p-Methoxyphenylacetonitrile | 18 | 180 | >99 |

| Methyl Phenylacetate | 8 | 210 | >99 |

Electrochemical methods offer a green and efficient alternative for the synthesis of carboxylic acids by utilizing carbon dioxide as a C1 source. google.combeilstein-journals.org This approach can be applied to the synthesis of 2-phenylpropionic acid through the electrocarboxylation of suitable precursors.

A notable electrochemical method for preparing optically active 2-phenylpropionic acid involves the use of chiral Schiff base cobalt complexes as catalysts. google.com In this process, 1-chloro-1-phenylethane is mixed with a solvent like N,N-dimethylformamide or acetonitrile (B52724) and a tetraalkylammonium salt to form the electrolyte solution. google.com The electrocarboxylation reaction is then carried out at a constant current or potential under saturated carbon dioxide pressure. google.com

The chiral catalyst, such as a chiral Co(II)-(salen) complex, plays a crucial role in inducing asymmetry. google.com For instance, using a chiral [Co(I)(salen)]- complex to activate 1-phenylethyl chloride resulted in the production of chiral 2-phenylpropionic acid with a 37% yield and an enantiomeric excess (ee) of 83%. chinesechemsoc.org This method is advantageous due to its simple process, convenient operation, and utilization of the greenhouse gas CO2. google.com The reaction is typically performed in a one-chamber electrolytic cell with a magnesium rod as the anode and materials like stainless steel, copper, or platinum as the cathode. google.com

Electrochemical Synthesis Methods

Carbon Dioxide Fixation in Synthesis

The synthesis of 2-phenylpropionic acid through carbon dioxide (CO2) fixation represents a green chemistry approach, utilizing CO2 as an abundant and non-toxic C1 source. sioc-journal.cnresearchgate.net One method involves the electrochemical carboxylation of 1-phenylethyl chloride. In a notable study, chiral [Co(I)(salen)]- was employed to activate 1-phenylethyl chloride, resulting in the formation of chiral 2-phenylpropionic acid. chinesechemsoc.org This process, conducted with a glassy carbon cathode, yielded the optically active product in 37% yield with an enantiomeric excess (ee) of 83%. sioc-journal.cnchinesechemsoc.org The key to this transformation is the electrogenerated [(R,R)-salen-Co(I))] species, which acts as the catalytic entity. sioc-journal.cn

Another approach involves the carboxylation of phenyl halides using metal-organic frameworks (MOFs) as catalysts. For instance, MOF-5 has been used to catalyze the reaction between carbon dioxide and phenyl halides to produce phenylpropionic acid compounds. researchgate.net Furthermore, photochemical strategies for carbon isotope exchange with CO2 have been explored, demonstrating the potential for labeling carboxylic acids like 2-phenylacetic acid. scispace.com While not a direct synthesis of 2-phenylpropionic acid, this method highlights the advancing techniques in utilizing CO2 for carboxylic acid synthesis.

Enantioselective Synthesis of (S)-(+)-2-Phenylpropionic Acid

The production of the specific (S)-(+)-enantiomer of 2-phenylpropionic acid is of significant interest due to its biological activity. google.com Enantioselective synthesis methods are crucial for obtaining the desired stereoisomer with high optical purity. These methods can be broadly categorized into stereospecific chemical synthesis and enzymatic approaches.

Stereospecific Synthesis Routes

Stereospecific chemical synthesis aims to produce the desired enantiomer with high optical purity through controlled chemical reactions. One such method involves the alkylation of benzene (B151609) or isobutylbenzene (B155976) with (S)-methyl-2-(chlorosulfonyl)-oxy or 2-(mesyloxy) propionate (B1217596) in the presence of aluminum chloride. This process can yield (S)-methyl-2-phenyl-propionate with good chemical yield (50-80%) and excellent optical purity (>97% ee). google.com

Another strategy utilizes chiral auxiliaries, such as chiral oxazolines. google.com A notable stereospecific synthesis involves the use of the inexpensive chiral amino-alcohol (1S,2S)-(+)-2-amino-1-phenyl-1,3-diol as a chiral auxiliary. This process avoids a cumbersome recovery step for the auxiliary, as it is obtained as a by-product without loss of optical purity. google.com Furthermore, a method has been established to determine the configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. rsc.org This involves the stereospecific Raney nickel hydrogenolysis of a carbohydrate derivative, which proceeds with retention of configuration and is subsequently degraded to (S)(+)-2-phenylpropionic acid. rsc.org

Enzymatic Synthesis Approaches

Enzymatic methods offer a highly selective and environmentally friendly alternative for the synthesis of enantiomerically pure compounds. researchgate.net Several enzymatic strategies have been developed for the production of this compound.

Asymmetric reductive amination of α-keto acids is a powerful enzymatic method for producing chiral amino acids. researchgate.netresearchgate.net While this method is primarily used for amino acid synthesis, the underlying principle of using enzymes to create a chiral center can be conceptually applied to other chiral molecules. This process typically involves amino acid dehydrogenases (AADHs) to catalyze the reductive amination of a keto acid. researchgate.net For the synthesis of chiral amines, ω-transaminases are employed to catalyze the asymmetric reductive amination of carbonyl compounds. mdpi.com These enzymes offer high enantioselectivity and operate under mild conditions. mdpi.com

The enantioselective addition of ammonia (B1221849) to α,β-unsaturated acids is another significant enzymatic strategy, often utilizing ammonia-lyases (ALs). researchgate.netresearchgate.net Phenylalanine ammonia-lyases (PALs) are a well-studied class of enzymes that catalyze the non-oxidative deamination of α-amino acids to form the corresponding α,β-unsaturated acids. researchgate.net The reverse reaction, the addition of ammonia, can be harnessed for the synthesis of chiral amino acids. This approach has been explored for the production of various α- and β-phenylalanine derivatives. researchgate.net A general method for the enantioselective synthesis of amino acids from ammonia has been developed using the cooperative action of copper complexes and chiral hydrogen-bond donors to facilitate the enantioselective insertion of carbenes into the N–H bond of ammonia. researchgate.net

The amino shift of L-α-amino acids, catalyzed by aminomutases (AMs), is a biocatalytic strategy to produce β-amino acids. researchgate.net While not directly applicable to the synthesis of the α-amino acid this compound, this method demonstrates the utility of enzymes in rearranging molecular structures to create different chiral isomers. For instance, aspartase is a key biocatalyst for the synthesis of β-amino acids like 3-aminobutyric acid. researchgate.net

A highly effective enzymatic approach for producing this compound involves the use of a combination of nitrile hydratase and a stereoselective amidase. nih.gov In this two-step process, a nitrile hydratase first converts (R,S)-2-phenylpropionitrile to (R,S)-2-phenylpropionamide. Subsequently, a stereoselective amidase from Rhodococcus equi TG328 specifically converts the (S)-(+)-amide to this compound. nih.gov This method has been shown to produce the desired acid with an enantiomeric excess of 99.4%. nih.gov

Table of Research Findings on Enzymatic Synthesis:

| Enzyme/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

| Nitrile hydratase and stereoselective amidase (Rhodococcus equi TG328) | (R,S)-2-phenylpropionitrile | This compound | 99.4% | 100 g/L | nih.gov |

| Chiral [Co(I)(salen)]- (Electrochemical) | 1-Phenylethyl chloride | Chiral 2-Phenylpropionic acid | 83% | 37% | sioc-journal.cnchinesechemsoc.org |

| Nitrilase variants | (R,S)-2-phenylpropionitrile | (S)- or (R)-2-phenylpropionic acid | up to ~80% | - | researchgate.net |

Nitrilase Variants in Enantioselective Hydrolysis

The enantioselective hydrolysis of racemic 2-phenylpropionitrile ((R,S)-2-PPN) is a key biocatalytic route to produce enantiomerically pure 2-phenylpropionic acid. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitrile compounds to the corresponding carboxylic acids and ammonia. cuni.cz The generation of nitrilase variants through protein engineering has been instrumental in improving the enantioselectivity and reaction specificity for this conversion.

Research has focused on the arylacetonitrilase from Pseudomonas fluorescens EBC191 as a model enzyme for these studies. nih.gov The wild-type enzyme converts various aromatic nitriles, including 2-phenylpropionitrile, into their corresponding acids, but often with low enantioselectivity and the formation of amide byproducts. nih.govasm.org Through site-directed mutagenesis, researchers have successfully created variants with significantly altered and improved properties.

Single point mutations have been shown to be sufficient to generate enzyme variants that can produce either (S)- or (R)-2-phenylpropionic acid with enantiomeric excess (e.e.) values reaching up to approximately 80%. nih.gov For instance, the exchange of specific amino acid residues near the enzyme's active site can invert the enzyme's stereopreference. The substitution of Trp188 with smaller amino acid residues in the P. fluorescens nitrilase resulted in variants that preferentially convert the (S)-enantiomer of 2-phenylpropionitrile. nih.gov Similarly, a variant of a nitrilase from Neurospora crassa, NitNc-W168A, demonstrated high enantioselectivity for the formation of (S)-2-phenylpropionic acid with an e.e. of 98%. cuni.cz

Mutations can also influence the formation of the amide byproduct, 2-phenylpropionamide. By altering amino acid residues, the amount of amide produced from (R,S)-2-phenylpropionitrile can be modulated from less than 0.2% to as high as 73%. nih.gov For example, exchanging Cys163 in the P. fluorescens nitrilase for asparagine or glutamine significantly increased amide formation, while substituting it for alanine (B10760859) or serine had the opposite effect. asm.orgasm.org

The following table summarizes the effects of specific mutations on the activity and selectivity of nitrilase variants from P. fluorescens EBC191 in the hydrolysis of (R,S)-2-phenylpropionitrile.

| Nitrilase Variant | Mutation(s) | Key Finding | Reference |

| P. fluorescens EBC191 Variant | Exchange of Trp188 | Preference for conversion of (S)-2-phenylpropionitrile. | nih.gov |

| P. fluorescens EBC191 Variant | Cys163Ala | Extremely low enantioselectivity for (R)-mandelic acid formation (used as a model substrate). Decreased amide formation. | asm.org |

| P. fluorescens EBC191 Variant | Cys163Asn | Significantly increased amide formation. | asm.orgasm.org |

| P. fluorescens EBC191 Variant | Ala165His | Significantly increased relative activity for mandelonitrile (B1675950) compared to 2-PPN. | nih.gov |

| P. fluorescens EBC191 Variant | Ala165Trp/Phe/Tyr | Increased formation of the (R)-enantiomer of the corresponding acid. | nih.gov |

| Chimeric Enzyme | 16 amino acid exchanges | Resembled A. faecalis nitrilase with high enantioselectivity for (R)-mandelic acid. | nih.gov |

Biocatalytic Cascade Processes for Phenylpropionic Acids

One innovative approach involves an artificially designed amino-group-transformation biocatalytic process. nih.gov This system uses simple phenols, pyruvate (B1213749), and ammonia to synthesize a variety of phenylpropionic acids. The process is modular, comprising an amino-group-introduction module and three amino-group-transformation modules. By co-expressing enzymes from different modules in Escherichia coli, whole-cell catalysts can achieve the simultaneous one-pot transformation of phenols into the corresponding phenylpropionic acids, including (S)-α-amino acids and α-keto acids. nih.gov Through optimization strategies like cofactor recycling and protein engineering, these cascades have achieved high conversions (68-99%) and excellent enantioselectivities (>98% e.e.). nih.gov

Another type of cascade reaction has been developed to convert racemic epoxides into (S)-2-arylpropionic acids. researchgate.net For instance, a one-pot enzymatic cascade can convert racemic trans-β-methyl or α-methyl epoxides into (S)-2-phenylpropionic acid. This process utilizes a styrene oxide isomerase (SOI) for isomerization, which is followed by spontaneous racemization and then an enantioselective oxidation step catalyzed by an alcohol dehydrogenase (ADH). researchgate.net Such cascade reactions, performed with either isolated enzymes or whole-cell biocatalysts, have successfully converted racemic substrates into chiral products with high enantiomeric excess (>90%) and yields (>60%). researchgate.net

Hydrogen-borrowing cascades represent another advanced strategy. nih.govacs.org These one-pot sequences typically involve a dehydrogenation step, an intermediate transformation, and a subsequent hydrogenation step, effectively shuffling hydride equivalents between NAD(P)⁺ and NAD(P)H. acs.org This methodology has been applied to the synthesis of chiral compounds and demonstrates the potential for creating highly efficient, multi-step enzymatic syntheses for valuable products like (S)-2-phenylpropionic acid derivatives. nih.govacs.org

Industrial Preparation Challenges and Advancements

The industrial-scale production of this compound and related profens faces several challenges, primarily related to cost, efficiency, and sustainability. Traditional chemical synthesis methods often require harsh conditions, expensive catalysts, and may generate significant waste, making the development of environmentally friendly processes a key goal. scispace.comgoogle.com Biocatalytic methods, while offering high selectivity, also present their own set of challenges for industrial application.

One major challenge is the cost of substrates for biocatalytic processes. nih.gov The development of cascades that utilize simple, inexpensive starting materials like phenols and pyruvate is a significant advancement in addressing this issue. nih.gov Another hurdle is enzyme stability and reusability. For industrial use, biocatalysts must be robust and capable of being recycled over many batches to be economically viable. mdpi.com Immobilization of enzymes on solid supports is a common strategy to enhance their stability and facilitate separation and reuse. mdpi.com

The efficiency of the biocatalyst, including its activity and selectivity, is paramount. Substrate and product inhibition can limit the productivity of enzymatic reactions. Protein engineering and directed evolution are powerful tools used to create enzyme variants with improved properties, such as higher tolerance to substrate concentrations, enhanced enantioselectivity, and greater stability under process conditions. mdpi.comrsc.org For example, variants of the lipase (B570770) from Candida antarctica (CAL-A) have been engineered to show improved enantioselectivity towards profens. rsc.org

Recent advancements focus on integrated multi-step enzymatic reactions and chemoenzymatic approaches. rsc.orgresearchgate.net Combining enzymatic steps with chemical catalysis can create more efficient and novel synthetic routes. For example, a chemoenzymatic synthesis of (S)-flurbiprofen (a related profen) was developed involving an enzymatic epoxidation-isomerization-oxidation cascade followed by a Pd-catalyzed arylation step, which reduced the number of reaction steps and minimized waste compared to conventional methods. researchgate.net The development of efficient cofactor regeneration systems is also crucial for redox biocatalytic processes, such as those employing alcohol dehydrogenases, to make them economically feasible on an industrial scale. uniovi.es The ongoing search for new, robust enzymes from diverse sources and the continuous improvement of existing biocatalysts through engineering are driving progress toward more sustainable and efficient industrial production of this compound. mdpi.compatsnap.com

Chiral Resolution and Enantiomeric Separation Techniques

Enantioselective Resolution of Racemic 2-Phenylpropionic Acid

Enantioselective resolution relies on the differential interaction of a chiral resolving agent with the enantiomers of a racemic compound. This can be achieved through enzymatic catalysis or by utilizing chiral stationary phases in chromatography.

Enzymatic resolution has emerged as a powerful and environmentally benign method for obtaining enantiomerically pure compounds. Lipases, in particular, have demonstrated significant utility in the resolution of racemic 2-phenylpropionic acid. Novozyme 435, an immobilized lipase (B570770) B from Candida antarctica, is a widely used and highly effective biocatalyst for this purpose. researchgate.netcsic.es

The principle of this method lies in the enantioselective esterification of the racemic acid. In the presence of an alcohol, the lipase preferentially catalyzes the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid. For 2-phenylpropionic acid, Novozyme 435 has been shown to selectively esterify the (R)-enantiomer, allowing for the separation of the desired (S)-2-phenylpropionic acid. whiterose.ac.uk

Research has focused on optimizing various reaction parameters to maximize both the conversion and the enantiomeric excess (ee) of the desired product. Factors such as the choice of solvent, temperature, substrate concentrations, and enzyme loading have been systematically investigated. researchgate.net For instance, non-polar hydrocarbon solvents have been found to yield the highest conversions in the esterification of 2-phenylpropionic acid catalyzed by Novozyme 435. whiterose.ac.uk The process has also been successfully transferred from batch synthesis to a more efficient continuous flow process. whiterose.ac.uklincoln.ac.uk

| Catalyst | Reaction Type | Key Findings | Reference |

| Novozyme 435 | Esterification | Highest catalytic efficiency among various lipases for resolving racemic 2-PPA. | |

| Novozyme 435 | Esterification in bio-based solvents | A multi-parameter correlation was developed to explain experimental observations. A continuous flow process was successfully operated. | whiterose.ac.uk |

| Novozyme 435 | Esterification with n-hexanol | The effects of temperature, substrate concentrations, enzyme loading, and reaction time on conversion and enantiomeric excess were investigated. | researchgate.net |

Chromatographic techniques utilizing chiral stationary phases (CSPs) are a cornerstone of enantiomeric separation. These methods involve passing the racemic mixture through a column containing a chiral material that interacts differently with each enantiomer, leading to their separation.

Pirkle-type CSPs, also known as brush-type CSPs, are a class of stationary phases that rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. eijppr.com These CSPs typically consist of a chiral selector covalently bonded to a solid support, often silica (B1680970) gel.

In the context of 2-phenylpropionic acid, a Pirkle-type CSP was prepared using an aromatic amine derivative of (R)-2-amino-1-butanol as the chiral selector. acgpubs.org The performance of this CSP in separating the enantiomers of racemic 2-phenylpropionic acid was evaluated, with a maximum enantiomeric excess of 27.4% being achieved. acgpubs.org Molecular dynamics studies have been employed to understand the enantioselective interactions between the CSP and the analytes at a molecular level. acgpubs.orgresearchgate.net The performance of these CSPs can be influenced by factors such as the mobile phase composition and pH. acgpubs.org One study reported a high resolution value of 3.85 for 2-phenylpropionic acid using a specific Pirkle-type CSP. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with high surface areas and tunable structures, making them promising candidates for use as chiral stationary phases. dntb.gov.uamdpi.com A novel approach to creating a chiral stationary phase involves the post-synthetic modification of a MOF by grafting a chiral molecule onto its structure. dntb.gov.uamdpi.comsciprofiles.comsciprofiles.com

Specifically, (S)-(+)-2-Phenylpropionic acid has been grafted onto the coordinatively unsaturated metal centers of MIL-101(Al), a type of MOF. dntb.gov.uamdpi.com This was achieved through a simple coordination post-synthetic modification method. dntb.gov.uamdpi.com The resulting chiral MOF, designated as MIL-101-Ppa@SiO2, demonstrated improved enantioseparation performance for chiral compounds in high-performance liquid chromatography (HPLC) compared to a similar material prepared by covalent post-synthetic modification. dntb.gov.uamdpi.com The higher chiral ligand density of the MIL-101-Ppa@SiO2 was credited for its enhanced separation capability and structural stability. dntb.gov.uamdpi.com This method has also been applied in chiral gas chromatography. jiangnan.edu.cn

An alternative to using a chiral stationary phase is the use of a chiral mobile phase additive (CMPA) in conjunction with a conventional achiral stationary phase, such as an ODS C18 column. nih.govoup.com This approach offers flexibility and can be more cost-effective.

Chromatographic Separation on Chiral Stationary Phases (CSPs)

High-Performance Liquid Chromatography (HPLC) with Chiral Mobile Phase Additives

Hydroxypropyl-β-Cyclodextrin as Chiral Additive

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a derivative of β-cyclodextrin that has been widely used as a chiral mobile phase additive for the enantioseparation of various racemic compounds, including 2-phenylpropionic acid and its derivatives. nih.govoup.comnih.govsigmaaldrich.com The separation mechanism is based on the formation of transient diastereomeric inclusion complexes between the cyclodextrin (B1172386) and the enantiomers in the mobile phase.

The enantioseparation of 2-phenylpropionic acid has been successfully achieved using an HPLC system with an ODS C18 column and a mobile phase containing HP-β-CD. nih.govoup.comnih.govsigmaaldrich.com The optimization of separation conditions is crucial and involves adjusting parameters such as the concentration of HP-β-CD, the pH of the mobile phase, and the type and concentration of the organic modifier (e.g., methanol (B129727) or acetonitrile). nih.govoup.com For instance, baseline separation of the enantiomers of several β-substituted-2-phenylpropionic acids was achieved with a mobile phase composed of methanol or acetonitrile (B52724) and a triethylamine (B128534) acetate (B1210297) buffer at pH 3.0, containing 25 mmol L⁻¹ of HP-β-CD. nih.govoup.com It has been observed that there is a negative correlation between the concentration of HP-β-CD in the mobile phase and the retention factor of the analytes. nih.govoup.com

| Parameter | Optimal Condition/Observation | Reference |

| HP-β-CD Concentration | 25 mmol L⁻¹ for baseline separation of several β-substituted-2-phenylpropionic acids. | nih.govoup.com |

| pH | pH 3.0 (triethylamine acetate buffer) for effective separation. | nih.govoup.com |

| Organic Modifier | Methanol or acetonitrile. | nih.govoup.com |

| Retention Mechanism | Negative correlation between HP-β-CD concentration and retention factor. | nih.govoup.com |

Two-Dimensional Chiral Thin-Layer Chromatography (TLC)

Two-dimensional chiral thin-layer chromatography (TLC) has been utilized to investigate the separation of 2-phenylpropionic acid enantiomers. A notable method involves the use of silica gel plates impregnated with a chiral selector. researchgate.net L-arginine, in its cationic form, serves as an effective chiral ion-pairing reagent for this purpose. researchgate.net

The separation process is influenced by the mobile phase composition. For instance, a mobile phase consisting of acetonitrile (ACN), methanol (MeOH), and water (H₂O) in a ratio of 5:1:0.75 (v/v) has been employed. researchgate.netstudylib.net In some experiments, acetic acid is added to the mobile phase to maintain a pH below 4.8. studylib.net

A peculiar phenomenon observed during the TLC separation of 2-phenylpropionic acid enantiomers is a "skewed migration." researchgate.net Instead of moving in a straight line, the migration tracks of the (S)-(+) and (R)-(-) enantiomers deviate from the vertical axis in opposite directions. researchgate.net This effect is attributed to stereospecific intermolecular interactions that occur during the formation of ion pairs between the cationic L-arginine (the chiral selector) and each anionic enantiomer of 2-phenylpropionic acid on the silica gel layer. researchgate.net Studies have also noted that the chiral characteristics of the enantiomers in a racemic mixture can change over time when in solution, potentially affecting separation. studylib.net

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 plates impregnated with L-arginine. | researchgate.net |

| Chiral Selector | L-arginine (in cationic form). | researchgate.net |

| Mobile Phase Example | Acetonitrile-Methanol-Water (5:1:0.75, v/v). | researchgate.netstudylib.net |

| Observed Phenomenon | Skewed migration of enantiomer tracks due to stereospecific intermolecular interactions. | researchgate.net |

Chiral Inversion Studies

Microbial Chiral Inversion (e.g., Verticillium lecanii, Cordyceps militaris)

Certain microorganisms are capable of mediating the chiral inversion of 2-phenylpropionic acid, a biotransformation that mirrors mammalian metabolism. nih.govnih.gov The fungi Verticillium lecanii and Cordyceps militaris have been identified as particularly effective in converting the (R)-enantiomer to its (S)-antipode without further biotransformation. researchgate.netresearchgate.net

The rate of this inversion is generally faster with C. militaris than with V. lecanii. researchgate.netresearchgate.net However, in both cases, the reaction is independent of microbial growth and reaches an equilibrium after approximately five days of incubation. researchgate.netresearchgate.net Research indicates that the (R) to (S) inversion is inhibited by an excess of the (S)-enantiomer. researchgate.netresearchgate.net This inhibition is believed to be the reason for the differing equilibrium enantiomeric ratios achieved by the two fungi: an S:R ratio of 90:10 for C. militaris and 70:30 for V. lecanii. researchgate.netresearchgate.net

Optimization studies have shown that the inversion process is dependent on factors such as pH, substrate concentration, and cell density. nih.gov For both microorganisms, optimal inversion occurs in Sørensen's phosphate (B84403) buffer at a pH of 5.5. nih.govresearchgate.netresearchgate.net For C. militaris, the fastest reaction rates were observed at lower substrate concentrations (100 µg/mL), while the greatest yield of (S)-2-phenylpropionic acid was obtained at a higher concentration (250 µg/mL). researchgate.netresearchgate.net

| Microorganism | Equilibrium Ratio (S:R) | Optimal pH | Key Characteristics | Reference |

|---|---|---|---|---|

| Verticillium lecanii | 70:30 | 5.5 | Serves as a microbial model for mammalian inversion. Inversion rate is dependent on cell density and substrate concentration. | nih.govresearchgate.netresearchgate.net |

| Cordyceps militaris | 90:10 | 5.5 | Faster rate of inversion compared to V. lecanii. Reaction reaches equilibrium after 5 days. | researchgate.netresearchgate.net |

Bidirectional Inversion Phenomena

While the inversion from the (R)- to the (S)-enantiomer is more commonly studied, evidence confirms that the chiral inversion of 2-phenylpropionic acid can be bidirectional. researchgate.netresearchgate.net Incubations of pure enantiomers of 2-phenylpropionic acid with the fungus Verticillium lecanii have demonstrated the occurrence of bidirectional inversion. researchgate.net Further studies using cell extracts from V. lecanii also confirmed that bidirectional chiral inversion occurred when either the pure (R)- or (S)-enantiomer was used as the substrate. researchgate.net

This phenomenon is not limited to microbes. In mammalian systems, the S to R inversion is considered rare for most 2-arylpropionic acids but has been observed to a significant extent for 2-phenylpropionic acid in dogs. nih.gov After administration of either the (R)- or (S)-enantiomer to dogs, both enantiomers were found in the plasma, providing clear evidence of bidirectional inversion in vivo. researchgate.net

In Vitro and In Vivo Inversion Mechanisms

The mechanism of chiral inversion for 2-phenylpropionic acid, both in microbial and mammalian systems, is understood to be a multi-step enzymatic process that requires specific cofactors. The process is initiated by the formation of a thioester conjugate with coenzyme A (CoA). researchgate.netnih.gov

In Vitro (Microbial): Studies using cell extracts of Verticillium lecanii have provided insight into the microbial inversion mechanism. researchgate.net The process was found to be dependent on the presence of adenosine (B11128) triphosphate (ATP) and an external supply of coenzyme A, suggesting a mechanism similar to that in mammals. researchgate.net The inversion reaction involves the following key steps:

Activation: The carboxylic acid of the 2-phenylpropionic acid enantiomer is activated by an acyl-CoA ligase to form a reactive 2-phenylpropionyl-CoA thioester. researchgate.netnih.gov

Epimerization: An epimerase enzyme then acts on the 2-phenylpropionyl-CoA intermediate, catalyzing the inversion of the stereocenter. nih.gov

Hydrolysis: Finally, the inverted CoA thioester is hydrolyzed by a thioesterase, releasing the free acid of the opposite enantiomer. nih.gov

Evidence suggests that in V. lecanii, the enzymes responsible for this inversion may be located within the mitochondria. researchgate.net

In Vivo (Mammalian): The in vivo inversion mechanism in mammals follows the same fundamental CoA-dependent pathway. researchgate.netnih.gov After administration of an enantiomer, it is converted to its corresponding CoA thioester, primarily in the liver. researchgate.net This intermediate can then undergo epimerization to the opposite configuration before being hydrolyzed back to the free acid. researchgate.netnih.gov For example, after administering (S)-2-phenylpropionic acid to dogs, the formation of its CoA thioester intermediate is inferred before its inversion to the (R)-enantiomer. researchgate.net

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Analysis

A suite of sophisticated spectroscopic methods is employed to characterize (S)-(+)-2-Phenylpropionic acid, each providing unique and complementary information. spectrabase.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comchemicalbook.com The signals in the ¹H NMR spectrum of this compound can be assigned to the different types of protons present.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms and their electronic environments. spectrabase.comcymitquimica.comcymitquimica.com

Below is a table summarizing the typical chemical shifts observed in the ¹H and ¹³C NMR spectra of this compound. tandfonline.com

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | ~11-12 | ~180 |

| Aromatic Protons (C₆H₅) | ~7.2-7.4 | ~127-140 |

| Methine Proton (-CH) | ~3.7 | ~45 |

| Methyl Protons (-CH₃) | ~1.5 | ~18 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. thermofisher.comchemicalbook.com The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the carboxylic acid and phenyl groups. tandfonline.comnih.gov

Key IR absorption bands for this compound are detailed in the following table:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H stretch (broad) | 3300-2500 |

| Carboxylic Acid (C=O) | C=O stretch | ~1700-1725 |

| Aromatic Ring (C-H) | C-H stretch | ~3000-3100 |

| Aromatic Ring (C=C) | C=C stretch | ~1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. spectrabase.comnih.govnist.gov The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation. massbank.eu The molecular ion peak [M]+ is observed at m/z 150, corresponding to the molecular weight of the compound. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Elucidation

Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for distinguishing between enantiomers. scirp.orgresearchgate.netnih.gov It measures the differential absorption of left and right circularly polarized light. rsc.org For this compound, the CD spectrum shows a characteristic positive Cotton effect, which is a direct consequence of its specific three-dimensional arrangement. rsc.orgakjournals.com The experimental CD spectrum of this compound in water displays a broad band at 220 nm. nih.gov This is in contrast to related chiral molecules like mandelic acid, which shows a more resolved band in the same region. nih.gov The difference is attributed to the electronic effects of the methyl group in 2-phenylpropionic acid compared to the hydroxyl group in mandelic acid. nih.gov

Ion Mobility Mass Spectrometry (IMS) for Enantiomer Discrimination

Ion Mobility Mass Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govresearchgate.netresearchgate.net This method has been successfully applied to the chiral discrimination of 2-phenylpropionic acid enantiomers. nih.govresearchgate.netdbcls.jp By forming diastereomeric complexes with chiral selectors, such as cyclodextrins and transition metal ions, the enantiomers of 2-phenylpropionic acid can be separated and their distinct drift times in the IMS cell can be measured. nih.govresearchgate.net Studies have shown that the peak-to-peak resolution of the enantiomers is dependent on the size of the cyclodextrin (B1172386) and the nature of the transition metal ion used. nih.govresearchgate.net

Chiroptical Properties and Their Correlation with Structure

The chiroptical properties of this compound, such as its specific optical rotation and its circular dichroism spectrum, are intrinsically linked to its molecular structure. researchgate.netspiedigitallibrary.org Computational studies, particularly those employing time-dependent density functional theory (TDDFT), have been instrumental in correlating the observed chiroptical properties with the molecule's conformational preferences and electronic transitions. nih.govsemanticscholar.org

The specific rotation of this compound is positive, denoted by the (+) sign, which indicates that it rotates the plane of polarized light to the right (dextrorotatory). sigmaaldrich.com The magnitude of this rotation is a characteristic physical constant for the compound under specific conditions of temperature, wavelength, and solvent.

Computational models have been developed to predict the ECD spectra of chiral molecules like 2-phenylpropionic acid. nih.govsemanticscholar.org These calculations can accurately reproduce the major features of the experimental spectrum, including the position and shape of the absorption bands. nih.govsemanticscholar.org This allows for a detailed assignment of the electronic transitions responsible for the observed chiroptical signals and provides a deeper understanding of how the chiral center influences the electronic structure of the entire molecule. acs.org

Computational Chemistry and Molecular Modeling

Molecular dynamics (MD) simulations are a powerful tool for investigating and understanding the mechanisms of chiral separation at the atomic level. acgpubs.orgrsc.org In the context of this compound, MD simulations have been employed to study the enantioselective interactions between the acid's enantiomers and chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC). acgpubs.orgbatman.edu.tr

One study utilized MD simulations to elucidate why a Pirkle-type CSP showed a lower enantiomeric separation for racemic 2-phenylpropionic acid compared to racemic mandelic acid. acgpubs.org By simulating the interactions within the separation column, researchers can gain an accurate picture of the binding events between the analyte and the CSP. acgpubs.orgbatman.edu.tr Another research effort applied molecular simulations to investigate the binding affinities between chiral compounds and a chiral metal-organic framework (cMOF) stationary phase, MIL-101-Ppa@SiO₂, which was synthesized using this compound. mdpi.comdntb.gov.ua These simulations help to prove the molecular interaction mechanisms, such as hydrogen bonding and π-π stacking, that drive the separation process. mdpi.com The driving forces responsible for binding and enantioseparation include hydrogen bonds, pi-pi stacking between aromatic rings, and pi-alkyl hydrophobic interactions. mdpi.com

Quantum mechanical (QM) computations provide fundamental insights into the electronic structure and conformational properties of this compound. acgpubs.orgnih.govresearchgate.net Methods such as Density Functional Theory (DFT) and semi-empirical calculations are used to optimize molecular geometries and predict molecular properties. acgpubs.orgresearchgate.net

In one study, the (R) and (S) configurations of 2-phenylpropionic acid were optimized at the MP2/6-31+G(d) level of theory to support molecular dynamics and docking studies for chiral separation. acgpubs.org Other research has focused on the conformational analysis of α-phenylpropionic acids using the CNDO/2 quantum mechanical method. nih.gov These calculations revealed a relationship between the dihedral angle of the propionic acid residue (Ph-Cα-COOH) and its biological activity, suggesting that a more open angle corresponds to higher anti-inflammatory activity. nih.gov

Furthermore, DFT calculations on derivatives of phenylpropionic acid have been used to analyze their electronic structures. researchgate.net The calculation of the HOMO–LUMO energy gap for these compounds indicated high kinetic stability. researchgate.net Such computational approaches are essential for understanding the structure-activity relationships and intrinsic properties of the molecule. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between drug candidates and their protein targets. Derivatives of 2-phenylpropionic acid have been the subject of docking studies with cyclooxygenase (COX) enzymes, which are the targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net

It is well-established that the free carboxylic acid group on arylpropionic acid NSAIDs forms critical interactions with key amino acid residues—specifically Arg120, Glu524, and Tyr355—in the active site of COX enzymes. nih.gov Docking studies on novel 2-phenylpropionic acid derivatives with the COX-1 enzyme (PDB ID: 1EQG) have confirmed this binding mode. nih.govresearchgate.nettandfonline.com These simulations show a strong binding profile, highlighting the significant interactions between the compounds and the COX-1 enzyme. nih.govresearchgate.net The 2-phenylpropionic acid substructure is consistently identified as the main component responsible for COX inhibition in these computational models. researchgate.net Such studies are crucial in the design and evaluation of new derivatives as potential dual COX inhibitory and antibacterial agents. nih.gov

Chemical Reactivity and Derivatization

Reaction Mechanisms Involving (S)-(+)-2-Phenylpropionic Acid

The reactivity of this compound is primarily centered around its carboxylic acid functional group, which can readily undergo reactions such as esterification and amidation. cymitquimica.com

Esterification: this compound can be converted to its corresponding esters through reaction with various alcohols. This process can be catalyzed by enzymes, such as mycelium-bound carboxylesterases from microorganisms like Aspergillus oryzae. researchgate.net Studies have shown that such enzymatic esterifications can be highly enantioselective; for instance, using A. oryzae preferentially forms the (S)-enantiomer of ethyl 2-phenylpropionate. researchgate.net The reaction kinetics and conversion yields are influenced by factors like temperature and the choice of organic solvent. researchgate.net Another approach involves the carbonylation of α-methylbenzyl bromide in a biphasic system, which can yield 2-phenylpropionate esters, although side products can also be formed depending on the reaction conditions. acs.org

Amide Bond Formation: The carboxylic acid can be coupled with amines to form amides. nih.gov Achieving this while preserving the stereochemical integrity of the chiral center adjacent to the carboxyl group can be challenging. acs.org To address this, specific racemization-free coupling reagents have been developed. One such method involves the use of TCFH (tetramethylchloroformamidinium hexafluorophosphate) in combination with NMI (N-methylimidazole). acs.orgrsc.org In this mechanism, the reagents form a highly reactive acyl imidazolium (B1220033) intermediate with the carboxylic acid, which then rapidly reacts with an amine to form the amide bond with minimal loss of enantiomeric purity. acs.orgrsc.org

Metabolic Activation: In biological systems, carboxylic acids like 2-phenylpropionic acid can be metabolized into chemically reactive intermediates. acs.orgresearchgate.net Two significant pathways are acyl-CoA formation and acyl glucuronidation. acs.orgresearchgate.net The formation of 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) thioesters creates a highly reactive species. acs.org Studies comparing the reactivity of 2-PPA-SCoA and its corresponding acyl glucuronide (2-PPA-1-O-G) with the nucleophile glutathione (B108866) (GSH) found that the CoA thioester was approximately 70 times more reactive in transacylation reactions. acs.org These reactive metabolites are capable of forming covalent bonds with proteins, a mechanism that is implicated in the potential toxicity of some carboxylic acid-containing compounds. acs.orgresearchgate.net

Synthesis of Derivatives and Analogues for Enhanced Properties

The structural backbone of 2-phenylpropionic acid is a common starting point for the development of derivatives with enhanced or novel biological activities. mdpi.com By chemically modifying the core structure, researchers can fine-tune the molecule's properties for specific applications. Current time information in Bangalore, IN.

A significant area of research has been the modification of the 2-phenylpropionic acid scaffold to create hybrid molecules that possess both anti-inflammatory (via cyclooxygenase, or COX, inhibition) and antibacterial properties. nih.govtandfonline.comnih.gov This approach aims to address the issue of secondary bacterial infections that can accompany inflammatory conditions and to develop agents with a broader therapeutic spectrum. researchgate.nettandfonline.com

One study detailed the synthesis of a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives. nih.govtandfonline.com The synthesis began with 2-(4-methylphenyl)propionic acid, which was brominated to form 2-(4-(bromomethyl)phenyl)propionic acid. nih.gov This intermediate then served as a key building block, allowing for the attachment of various sulfur-containing heterocyclic moieties, such as benzimidazole, benzothiazole (B30560), and triazole rings, via a thioether linkage. nih.gov

The resulting derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes and for their antibacterial activity against a range of microbial strains. nih.govresearchgate.nettandfonline.com Several compounds demonstrated promising dual activity. tandfonline.comnih.gov Notably, compounds 6h (containing a benzothiazole moiety) and 6l (containing a 5-methoxy-benzimidazole moiety) exhibited better COX-1 and COX-2 inhibition than the parent drug ibuprofen (B1674241). nih.govnih.gov The COX-2 inhibitory potency of these compounds was comparable to that of nimesulide. nih.govtandfonline.com Furthermore, compounds 6d , 6h , 6l , and 6m showed significant antibacterial properties when compared to the standard antibiotic chloramphenicol. nih.govtandfonline.com Compound 6l was identified as the most effective dual COX inhibitory-antibacterial agent in the series. nih.govnih.gov

| Compound | Substituent at 4-position (via -CH₂S- link) | COX-1 Inhibition (IC₅₀, µM) | COX-2 Inhibition (IC₅₀, µM) | Antibacterial Activity Highlight |

|---|---|---|---|---|

| 6d | 4-Methyl-4H-1,2,4-triazol-3-yl | 15.82 | 0.18 | Promising activity |

| 6h | Benzothiazol-2-yl | 4.14 | 0.12 | Promising activity |

| 6i | 1H-Benzo[d]imidazol-2-yl | 5.33 | 0.15 | - |

| 6l | 5-Methoxy-1H-benzo[d]imidazol-2-yl | 3.39 | 0.13 | Emerged as best dual agent |

| 6m | 5-Chloro-1H-benzo[d]imidazol-2-yl | 9.45 | 0.21 | Promising activity |

| Ibuprofen (Ref.) | - | 10.45 | 15.21 | - |

| Nimesulide (Ref.) | - | - | 0.11 | - |

Data sourced from a study on novel 2-phenylpropionic acid derivatives. nih.govtandfonline.comnih.gov

Beyond anti-inflammatory and antibacterial applications, derivatives of this compound have been developed for highly specialized uses in materials science and analytical chemistry.

Chiral Stationary Phases for HPLC: The enantioselective properties of this compound make it an excellent chiral ligand for creating chiral stationary phases (CSPs) used in high-performance liquid chromatography (HPLC) to separate racemic mixtures. semanticscholar.orgmdpi.com In one approach, this compound (Ppa) was grafted onto the coordinatively unsaturated metal centers of a metal-organic framework (MOF), specifically MIL-101(Al), which was supported on silica (B1680970) spheres (SiO₂). semanticscholar.orgmdpi.com This post-synthetic modification strategy resulted in a CSP (MIL-101-Ppa@SiO₂) with a high density of chiral ligands. semanticscholar.org When packed into an HPLC column, this material demonstrated superior performance and structural stability for the enantioseparation of various chiral compounds compared to a similar material prepared via covalent modification. semanticscholar.orgmdpi.com

Chiral Dopants for Liquid Crystals: Derivatives of optically active 2-phenylpropanoic acid have been synthesized to function as chiral dopants for nematic liquid crystals. oup.com These dopants induce a helical twist in the liquid crystal phase, a property essential for certain display technologies. The effectiveness of the dopant, measured as its helical twisting power (HTP), was found to be highly dependent on the molecular structure. oup.com For example, the synthesis of (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one, a ketone derivative of the parent acid, resulted in a compound with a significantly large HTP value, demonstrating how structural modification can tailor the molecule for specific applications in materials chemistry. oup.com

| Derivative Type | Modification Strategy | Specific Application | Key Finding |

|---|---|---|---|

| MOF-based Chiral Stationary Phase | Grafting this compound onto MIL-101(Al)@SiO₂ via coordination post-synthetic modification. | Enantioseparation in HPLC. | Resulted in a CSP with high chiral ligand density and enhanced separation performance. semanticscholar.orgmdpi.com |

| Chiral Dopant | Synthesis of ketone derivatives, such as (S)-1-[4-(trans-4-Butylcyclohexyl)phenyl]-2-phenylpropane-1-one. | Inducing helical twist in nematic liquid crystals. | The specific derivative showed a large helical twisting power (HTP), making it effective for this application. oup.com |

Biological Activities and Pharmacological Relevance

Role as an Intermediate in Drug Synthesis

(S)-(+)-2-Phenylpropionic acid, also known as hydratropic acid, is a crucial chiral intermediate in the creation of several non-steroidal anti-inflammatory drugs (NSAIDs). Its specific three-dimensional structure is pivotal for the efficacy of the final drug products.

Precursor for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The molecular framework of this compound serves as the scaffold for a class of NSAIDs known as the "profens." orgsyn.org Prominent members of this group include ibuprofen (B1674241) and naproxen. ontosight.ai The synthesis of these drugs involves modifying the basic 2-phenylpropionic acid structure to enhance their therapeutic properties. nih.gov For instance, ibuprofen is chemically 2-(4-isobutylphenyl) propionic acid. nih.gov The enantioselective resolution of 2-phenylpropionic acid is a critical step to isolate the (S)-enantiomer, which generally exhibits higher biological activity.

Analgesic and Anti-inflammatory Properties

The inherent analgesic and anti-inflammatory effects of 2-phenylpropionic acid and its derivatives are well-documented. ontosight.ainetascientific.com These properties are the cornerstone of their therapeutic use in managing pain and inflammation associated with various conditions. chemimpex.com Research has focused on synthesizing novel derivatives of 2-phenylpropionic acid to create compounds with enhanced anti-inflammatory and even dual antibacterial activities. nih.govresearchgate.net

Mechanism of Action

The pharmacological effects of this compound and the NSAIDs derived from it are primarily attributed to their interaction with the cyclooxygenase (COX) enzymes. ontosight.ai

Inhibition of Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)

This compound and its derivatives act as competitive inhibitors of both COX-1 and COX-2 enzymes. nih.gov The free carboxylic acid group of these molecules is essential for this activity, as it interacts with key amino acid residues, such as Arg120, Glu524, and Tyr355, within the active site of the COX enzymes. nih.gov While both COX-1 and COX-2 are inhibited, the degree of selectivity can vary among different derivatives. The (S)-enantiomer often shows greater potency in inhibiting these enzymes compared to its (R)-counterpart.

Table 1: COX Inhibition by 2-Phenylpropionic Acid Derivatives

| Compound | Target Enzyme(s) | Inhibition Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-PPA Derivatives (6h, 6l) | COX-1/COX-2 | 0.8–1.2 µM |

This table showcases the inhibitory concentrations (IC₅₀) of select 2-phenylpropionic acid derivatives against COX enzymes, illustrating their potency.

Reduction of Prostaglandin (B15479496) Synthesis

By inhibiting the COX enzymes, this compound and its derivatives block the conversion of arachidonic acid into prostaglandins. nih.gov Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. nih.gov The reduction in prostaglandin synthesis is the direct mechanism through which these compounds exert their anti-inflammatory and analgesic effects. cymitquimica.com The COX enzymes catalyze the formation of PGG2 from arachidonic acid, which is then converted to PGH2 and subsequently to various prostaglandins. nih.gov

Metabolic Studies

The metabolism of 2-phenylpropionic acid involves several pathways, including chiral inversion and the formation of reactive metabolites. thegoodscentscompany.com The body can convert the less active (R)-enantiomer to the more active (S)-enantiomer. nih.gov Metabolic processes can lead to the formation of acyl glucuronides and acyl-CoA thioesters. nih.govacs.org

Studies have investigated the chemical reactivity of these metabolites. nih.govacs.org For instance, 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA) has been shown to be significantly more reactive with glutathione (B108866) than 2-phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G). nih.govacs.org The formation of these reactive metabolites is an area of ongoing research, particularly in understanding potential toxicities. researchgate.net

Table 2: Reactivity of 2-Phenylpropionic Acid Metabolites with Glutathione

| Metabolite | Formation Rate Constant (M⁻¹s⁻¹) | Reference |

|---|---|---|

| 2-PPA-SCoA | (1.9 +/- 0.2) x 10⁻² | nih.govacs.org |

This table compares the rate at which two different metabolites of 2-phenylpropionic acid react with glutathione, indicating a significant difference in their chemical reactivity.

In vitro studies have also examined the stability of these metabolites. Acyl-CoA esters of 2-phenylpropionic acid were found to be completely stable after 24 hours, whereas the acyl glucuronides decomposed more rapidly. acs.orgacs.org Specifically, the half-lives for the decomposition of (R)- and (S)-2-PPA-1-O-G at pH 7.4 and 37°C were 1.3 and 2.4 hours, respectively. acs.orgacs.org

Acyl Glucuronidation and Acyl-CoA Formation

This compound, like many other carboxylic acid-containing compounds, undergoes two primary metabolic activation pathways: acyl glucuronidation and acyl-CoA formation. nih.govacs.org These pathways are critical as they produce chemically reactive metabolites. nih.govacs.org

Acyl Glucuronidation: This process involves the formation of 2-phenylpropionyl-1-O-acyl glucuronide (2-PPA-1-O-G). acs.org Studies have shown that acyl glucuronidation exhibits a preference for the (S)-enantiomer of 2-PPA. acs.org The resulting (S)-2-PPA-1-O-G is not stable; it can decompose or undergo acyl migration to form less reactive isomers. acs.org At a physiological pH of 7.4 and a temperature of 37°C, (S)-2-PPA-1-O-G has a half-life of approximately 2.4 hours. acs.orgacs.org

Acyl-CoA Formation: This pathway leads to the creation of 2-phenylpropionyl-S-acyl-CoA (2-PPA-SCoA), a highly reactive thioester metabolite. researchgate.netnih.gov In contrast to glucuronidation, the formation of the acyl-CoA thioester is highly enantioselective for the (R)-enantiomer, with almost no formation observed for the (S)-enantiomer. acs.org However, the formation of these thioesters is a crucial step in the metabolic activation of this class of compounds and is implicated in their covalent binding to proteins. acs.orgnih.gov

Table 1: Comparison of Metabolic Activation Pathways for 2-Phenylpropionic Acid Enantiomers

| Metabolic Pathway | Preferred Enantiomer | Key Metabolite | Stability/Reactivity |

|---|---|---|---|

| Acyl Glucuronidation | (S)-enantiomer acs.org | 2-PPA-1-O-acyl glucuronide (2-PPA-1-O-G) | Decomposes by 50% in 2.4 hours (pH 7.4, 37°C) acs.org |

| Acyl-CoA Formation | (R)-enantiomer acs.org | 2-PPA-S-acyl-CoA (2-PPA-SCoA) | Highly reactive thioester; stable for over 24 hours in vitro acs.org |

Formation of Reactive Metabolites and Toxicological Implications

The metabolites generated through acyl glucuronidation and acyl-CoA formation are chemically reactive and can lead to toxicological consequences. nih.gov These reactive species, particularly the acyl-CoA thioesters and to a lesser extent the acyl glucuronides, can acylate nucleophiles such as the cysteinyl-thiol group of glutathione (GSH) or proteins. acs.orgacs.org

The 2-PPA-SCoA thioester is significantly more reactive than its glucuronide counterpart. acs.org Studies comparing their ability to transacylate GSH found that the rate constant for the reaction with 2-PPA-SCoA was approximately 70 times greater than that for 2-PPA-1-O-G. acs.orgacs.org This high reactivity of the acyl-CoA derivative is a key factor in the covalent binding of 2-PPA to tissue proteins. acs.orgnih.gov In rat hepatocytes, the extent of covalent binding was found to be 4.5-fold greater for the (R)-enantiomer, which preferentially forms the highly reactive acyl-CoA thioester, compared to the (S)-enantiomer. acs.org This covalent adduct formation is considered a potential mechanism for the gastrointestinal toxicity and other adverse reactions associated with drugs in this class.

Table 2: Reactivity of 2-PPA Metabolites with Glutathione (GSH)

| Metabolite | Rate Constant of Reaction with GSH (M⁻¹·s⁻¹) | Relative Reactivity | Implication |

|---|---|---|---|

| 2-PPA-SCoA | (1.9 ± 0.2) × 10⁻² nih.govacs.org | ~70 times greater than 2-PPA-1-O-G acs.org | Major contributor to covalent protein adducts nih.gov |

| 2-PPA-1-O-G | (2.7 ± 0.4) × 10⁻⁴ nih.govacs.org | Lower reactivity; mainly undergoes acyl migration acs.org | Minor contributor to transacylation adducts acs.org |

Role as an Alpha-Methylstyrene (B127712) Metabolite

This compound is recognized as a metabolite of alpha-methylstyrene (AMS), a volatile hydrocarbon. nih.govchemicalbook.comglpbio.com Following exposure to AMS, the compound is metabolized in the body, leading to the formation of 2-phenylpropionic acid as a human xenobiotic metabolite. nih.govmedchemexpress.com

Emerging Biological Functions

Beyond its classical pharmacological context, recent research has uncovered novel biological roles for this compound, particularly as a product of gut microbial metabolism and as an antimicrobial agent.

Gut Microbiota Metabolite and Hepatoprotective Effects

2-Phenylpropionic acid (PPA) has been identified as a metabolite produced by gut microbiota. nih.gov This discovery has opened new avenues for understanding the gut-liver axis. nih.govresearchgate.net Research using mouse models has demonstrated a significant hepatoprotective function of PPA. researchgate.netnih.gov

In studies comparing mice with different gut microbiota compositions, higher levels of PPA were associated with lower susceptibility to acetaminophen (B1664979) (APAP)-induced hepatotoxicity. nih.govnih.gov Supplementation with PPA was shown to alleviate liver damage caused by APAP overdose. biorxiv.org The protective mechanism involves the modulation of hepatic enzyme levels, specifically by lowering the levels of cytochrome P450 2E1 (CYP2E1). nih.govnih.govbiorxiv.org CYP2E1 is the enzyme responsible for converting APAP into its reactive, toxic metabolite. researchgate.net By reducing CYP2E1 expression, PPA limits the bioactivation of APAP, thereby mitigating liver injury. nih.govbiorxiv.org This finding suggests that PPA, as a gut bacterial metabolite, plays a critical role in modulating drug-induced liver injury. nih.govbiorxiv.org

Antimicrobial Activity (e.g., against bacteria and fungi)

Phenylpropionic acid and its derivatives have demonstrated notable antimicrobial properties against a broad spectrum of microorganisms. researchgate.netmedcraveonline.com Research has shown that 3-phenylpropionic acid, isolated from Streptomyces species, exhibits inhibitory activity against various bacteria and fungi. researchgate.netpjmonline.org

Derivatives of 2-phenylpropionic acid have also been synthesized and evaluated for dual anti-inflammatory and antibacterial effects. nih.gov Certain synthesized derivatives displayed promising antibacterial activity against test organisms, with efficacy comparable to the antibiotic chloramphenicol. nih.gov Additionally, other related structures, such as 3-hydroxy-2-methylene-3-phenylpropionic acid derivatives, have shown good antimicrobial activity against both bacteria and fungi, including Aspergillus niger. srce.hr The antimicrobial action is thought to involve damage to the microbial cell wall. medcraveonline.com

Table 3: Examples of Microorganisms Susceptible to Phenylpropionic Acid and its Derivatives

| Type | Organism | Reference |

|---|---|---|

| Bacteria | Bacillus cereus | researchgate.net |

| Bacillus subtilis | researchgate.net | |

| Escherichia coli | researchgate.net | |

| Klebsiella pneumoniae | researchgate.net | |

| Staphylococcus aureus | researchgate.net | |

| Fungi | Aspergillus flavus | researchgate.net |

| Aspergillus niger | researchgate.netsrce.hr | |

| Candida albicans | researchgate.net | |

| Fusarium oxysporum | researchgate.net |

Applications in Advanced Materials and Research Tools

Chiral Stationary Phases for Analytical and Preparative Separations

The enantiomerically pure structure of (S)-(+)-2-Phenylpropionic acid makes it a valuable chiral selector for the preparation of Chiral Stationary Phases (CSPs). These specialized materials are crucial for the separation of racemic mixtures into their individual enantiomers, a critical process in the pharmaceutical and chemical industries. semanticscholar.org CSPs derived from this compound are employed in both high-performance liquid chromatography (HPLC) and gas chromatography (GC). mdpi.comjiangnan.edu.cn

A prominent strategy involves grafting this compound onto solid supports, most notably silica (B1680970) or metal-organic frameworks (MOFs). semanticscholar.orgmdpi.comdntb.gov.ua MOFs, such as MIL-101, are crystalline materials with high porosity and surface area, making them excellent candidates for modification. mdpi.com The acid can be attached to the MOF structure through post-synthetic modification (PSM), either by forming amide bonds or by coordinating directly to unsaturated metal centers within the framework. semanticscholar.orgmdpi.com

One study detailed the synthesis of a CSP where this compound was grafted onto the coordinatively unsaturated metal sites of a MIL-101(Al)@SiO2 composite. semanticscholar.orgmdpi.com This was achieved through a straightforward coordination reaction. semanticscholar.org The resulting CSP, named MIL-101-Ppa@SiO2, demonstrated a higher grafting density of the chiral ligand compared to a similar material prepared via covalent modification. mdpi.comdntb.gov.ua Consequently, the MIL-101-Ppa@SiO2 packed column exhibited enhanced chiral separation performance and better structural stability for various racemic compounds in HPLC. mdpi.comdntb.gov.ua The separation mechanism relies on a combination of hydrogen bonding, π-π interactions, and hydrophobic interactions between the chiral stationary phase and the analytes. mdpi.com

Another application involves using MOFs coated with (S)-2-Phenylpropionic acid as stationary phases for chiral gas chromatography. jiangnan.edu.cn A MIL-101(Al) framework modified with the chiral acid (MIL-101-S-2-Ppa) showed good resolution for olefin aldehydes and linear diols. For example, it successfully achieved baseline separation of racemic citronellal, 2-methyl-2,4-pentanediol, and 1,2-pentanediol. jiangnan.edu.cn The interactions responsible for separation in this system include potential π-π stacking and hydrogen bonding. jiangnan.edu.cn

The effectiveness of these CSPs is demonstrated by their ability to separate a range of racemic compounds. Below is a table summarizing the separation performance of a MIL-101-Ppa@SiO2 based CSP for several profen drugs.

Table 1: HPLC Enantioseparation of Racemic Profens on a MIL-101-Ppa@SiO₂ Chiral Stationary Phase

| Racemic Compound | Mobile Phase (Hexane/Isopropanol) | Flow Rate (mL/min) | Separation Factor (α) | Resolution (Rs) |

|---|---|---|---|---|

| Ibuprofen (B1674241) | 95/5 | 1.0 | 1.12 | 1.70 |

| Naproxen | 90/10 | 1.0 | 1.15 | 1.88 |

Data sourced from a study on grafting (S)-2-Phenylpropionic Acid on MIL-101(Al) Metal-Organic Frameworks. mdpi.com

Ligands in Chiral Metal Complexes